molecular formula C21H28ClNO5 B2740091 O-desmethyltrimebutine hydrochloride CAS No. 118291-70-6

O-desmethyltrimebutine hydrochloride

Cat. No.: B2740091
CAS No.: 118291-70-6
M. Wt: 409.91
InChI Key: ZBNHFJAIIGSMMS-UHFFFAOYSA-N
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Description

O-desmethyltrimebutine hydrochloride is a chemical compound with the molecular formula C21H28ClNO5. It is a metabolite of trimebutine, a drug commonly used for its spasmolytic properties to treat irritable bowel syndrome and other gastrointestinal disorders. This compound is of significant interest in scientific research due to its diverse applications and potential therapeutic benefits.

Biochemical Analysis

Temporal Effects in Laboratory Settings

There is currently no available information on the changes in the effects of O-desmethyltrimebutine hydrochloride over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

There is currently no available information on how the effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Transport and Distribution

There is currently no available information on how this compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-desmethyltrimebutine hydrochloride typically involves the demethylation of trimebutine. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective removal of the methyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities, often involving continuous monitoring and automated control systems .

Chemical Reactions Analysis

Types of Reactions

O-desmethyltrimebutine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN), leading to the formation of various substituted derivatives.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium hydroxide, potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of various substituted aromatic compounds .

Scientific Research Applications

O-desmethyltrimebutine hydrochloride is widely used in scientific research due to its diverse applications:

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: The compound is used to study various biological processes, including enzyme interactions and metabolic pathways.

    Medicine: Research on this compound focuses on its potential therapeutic effects, particularly in treating gastrointestinal disorders and its role as a spasmolytic agent.

    Industry: It is used in the development of new pharmaceuticals and as a quality control standard in the production of trimebutine-based medications

Comparison with Similar Compounds

Similar Compounds

    Trimebutine: The parent compound, used for similar therapeutic purposes.

    N-desmethyltrimebutine: Another metabolite of trimebutine with similar properties.

    Desmethyl trimebutine-d3 hydrochloride: A deuterated analog used in research.

Uniqueness

O-desmethyltrimebutine hydrochloride is unique due to its specific demethylated structure, which imparts distinct pharmacological properties compared to its parent compound and other metabolites. Its selective action on calcium channels and potential opioid receptor interactions make it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

[2-(dimethylamino)-2-phenylbutyl] 4-hydroxy-3,5-dimethoxybenzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO5.ClH/c1-6-21(22(2)3,16-10-8-7-9-11-16)14-27-20(24)15-12-17(25-4)19(23)18(13-15)26-5;/h7-13,23H,6,14H2,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNHFJAIIGSMMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COC(=O)C1=CC(=C(C(=C1)OC)O)OC)(C2=CC=CC=C2)N(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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